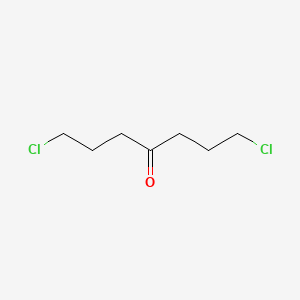

1,7-Dichloroheptan-4-one

描述

1,7-Dichloroheptan-4-one is a bifunctional organic compound that has garnered attention in modern chemical research primarily for its role as a versatile synthetic intermediate. guidechem.comchemicalbook.com Possessing a seven-carbon backbone with a ketone group at the 4-position and chlorine atoms at the terminal 1 and 7 positions, its structure allows for a range of chemical transformations. guidechem.comnih.gov This dichloroketone serves as a crucial building block for the construction of complex molecular architectures, particularly heterocyclic systems of interest in medicinal chemistry and materials science. researchgate.netnih.gov

Structure

3D Structure

属性

IUPAC Name |

1,7-dichloroheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2O/c8-5-1-3-7(10)4-2-6-9/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKUIKDAPAUGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)CCCCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289298 | |

| Record name | 1,7-dichloroheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40624-07-5 | |

| Record name | 40624-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-dichloroheptan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,7-Dichloro-heptan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,7 Dichloroheptan 4 One

Established Synthetic Routes to 1,7-Dichloroheptan-4-one

The synthesis of this compound has been approached through several well-documented methods. These routes primarily involve the transformation of precursor molecules through chlorination or ring-opening reactions.

Synthesis from Dicyclopropylketone via HCl Bubbling and Distillation

A prominent and efficient method for preparing this compound is through the reaction of dicyclopropyl ketone with hydrogen chloride (HCl) gas. In this process, a tenfold excess of HCl gas is bubbled through dicyclopropyl ketone. The reaction mixture is typically stirred at room temperature for several hours, with additional HCl gas passed through it to ensure the reaction goes to completion. This procedure results in a brown, oily crude product. A significant advantage of this route is that the resulting this compound can often be used in subsequent synthetic steps without the need for further purification.

Modified Literature Procedures for Synthesis

Alternative synthetic pathways have been developed, starting from different precursors. One notable method involves the use of γ-butyrolactone. This procedure begins with the reaction of γ-butyrolactone with sodium in absolute methanol, followed by the removal of the solvent. Concentrated hydrochloric acid is then added to the resulting residue, and the mixture is refluxed. After extraction with ether and removal of the solvent, 1,7-dichloro-4-heptanone is obtained. This patent-described method provides an alternative route from a readily available starting material.

Traditional Approaches for Halogenated Ketone Synthesis

The synthesis of halogenated ketones, including this compound, can be understood within the context of general ketone halogenation methods. These reactions typically occur at the alpha-position to the carbonyl group. Traditional reagents for such transformations include elemental halogens like chlorine (Cl₂) and bromine (Br₂), as well as other chlorinating agents like sulfuryl chloride.

The reaction can be carried out under either acidic or basic conditions. In acidic solutions, the reaction proceeds through an enol intermediate, and typically, only one alpha hydrogen is replaced because each subsequent halogenation is slower than the first. Conversely, under basic conditions, successive halogenations are more rapid due to the inductive electron-withdrawing effect of the halogen atom. These fundamental principles of ketone halogenation provide a broader context for the specific synthesis of dichlorinated ketones like this compound.

Novel and Optimized Synthetic Pathways

Efforts to improve the synthesis of this compound have focused on increasing yield and purity, as well as adapting the processes for larger-scale industrial production.

Improved Yield and Purity Strategies

The synthesis starting from dicyclopropyl ketone is notable for its high yield. Reports indicate that this method can produce a crude product with a 100% yield. The purity of the product from this route is often sufficient for it to be used directly in subsequent reactions, which is a significant advantage in multi-step syntheses.

General strategies in organic synthesis to optimize reaction outcomes often involve adjusting parameters such as reaction time, temperature, and reagent stoichiometry. High-throughput experimentation and machine learning models are increasingly used to navigate the complex relationships between these variables to find optimal conditions for yield and purity.

Scale-Up Considerations and Industrial Synthesis Adaptations

For industrial-scale production, synthesis methods must be robust, cost-effective, and safe. The preparation of this compound on an industrial level is typically achieved through batch or continuous chlorination processes. A key consideration in these large-scale operations is temperature control; the chlorination is generally conducted under low-temperature conditions to minimize the formation of unwanted side products and ensure higher product purity. The synthesis route starting from γ-butyrolactone, as described in a patent, also suggests its potential for larger-scale applications.

Interactive Data Table: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Dicyclopropyl ketone | HCl gas | Room temperature, 3.5 hours | 100% (crude) | Sufficient for next step without purification | |

| γ-butyrolactone | 1. Sodium, Methanol2. Conc. HCl | Reflux | 66% | Distilled product |

Mechanistic Studies of this compound Formation

Detailed mechanistic studies specifically elucidating the formation of this compound are scarce in the available scientific literature. However, by examining the known synthetic methods, plausible mechanistic pathways can be proposed.

The synthesis from dicyclopropyl ketone with hydrogen chloride likely proceeds through a ring-opening mechanism. The initial step would involve the protonation of the carbonyl oxygen of dicyclopropyl ketone by HCl, activating the molecule. This is followed by the nucleophilic attack of a chloride ion on one of the cyclopropyl (B3062369) rings, leading to its opening. A second ring-opening event on the remaining cyclopropyl group by another chloride ion would ultimately form the dichlorinated heptanone structure. The reaction would likely involve carbocationic intermediates as the three-membered rings are cleaved.

In a hypothetical synthesis involving the chlorination of heptan-4-one, the reaction would likely proceed via an enol or enolate intermediate. In an acid-catalyzed reaction, the ketone would first be protonated, followed by deprotonation to form the enol. The enol would then attack the chlorinating agent. In a base-catalyzed reaction, an enolate would be formed, which would then react with the chlorinating agent.

A comprehensive kinetic and thermodynamic analysis of the synthesis of this compound has not been published. Such studies would be valuable for optimizing reaction conditions to maximize yield and minimize byproducts. For instance, determining the rate-determining step of the synthesis from dicyclopropyl ketone could guide adjustments in temperature or reagent concentration to improve the reaction efficiency. Similarly, understanding the thermodynamic favorability of the reaction would provide insight into the potential equilibrium position and the theoretical maximum yield.

Computational chemistry offers powerful tools for investigating reaction mechanisms, including the identification of transition states and intermediates and the calculation of reaction energy profiles. rsc.orgsmu.edu In the absence of experimental mechanistic studies for the formation of this compound, computational methods could provide significant insights.

For the synthesis from dicyclopropyl ketone, density functional theory (DFT) calculations could be employed to model the ring-opening process. mdpi.com This would allow for the characterization of the structures and energies of potential intermediates and transition states, providing a detailed picture of the reaction pathway. Such calculations could also be used to explore the role of the solvent and to compare different potential mechanisms.

Computational approaches are increasingly used to predict feasible organic reaction pathways and to design synthetic routes. nih.govdntb.gov.ua These methods could be applied to explore alternative and potentially more efficient syntheses of this compound.

Chemical Reactivity and Transformation of 1,7 Dichloroheptan 4 One

Nucleophilic Substitution Reactions

The presence of chlorine atoms at the terminal positions of the heptane chain makes 1,7-dichloroheptan-4-one an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. youtube.com These reactions involve the displacement of the chloride leaving group by a wide array of nucleophiles.

The reaction of this compound with azide nucleophiles, typically sodium azide (NaN₃), results in the displacement of one or both chlorine atoms to form the corresponding azido-derivatives. arkat-usa.orgresearchgate.net This substitution is a standard method for introducing the azide functionality into organic molecules. The resulting 1,7-diazidoheptan-4-one is a precursor for other nitrogen-containing compounds. The reaction proceeds readily, often in a polar aprotic solvent like dimethylformamide (DMF), to facilitate the nucleophilic attack. researchgate.net

Table 1: Nucleophilic Substitution with Azide

| Reactant | Reagent | Solvent | Product |

|---|

Primary and secondary amines, as well as ammonia, are effective nucleophiles that can displace the chlorine atoms of this compound. mnstate.edu The reaction with a primary amine, for instance, can lead to a double alkylation, yielding a tertiary amine with two heptanone chains. The reaction of the ketone with an excess of a primary amine can lead to the formation of a piperidine ring through an initial double substitution followed by an intramolecular cyclization.

These reactions are fundamental in building more complex molecular architectures from simple precursors. guidechem.com The choice of amine and reaction conditions allows for the controlled synthesis of various nitrogen-containing compounds.

Table 2: Representative Reactions with Amines

| Nucleophile | Product Type |

|---|---|

| Ammonia | Primary Amine (after substitution) |

| Primary Amine (e.g., Methylamine) | Secondary Amine (after substitution) |

The ketone functional group at the C-4 position of this compound can react with secondary amines to reversibly form iminium ions. mnstate.eduunl.pt This reaction is typically catalyzed by an acid. The formation of an iminium intermediate activates the molecule for subsequent reactions, as the iminium ion is more electrophilic than the starting ketone. This intermediate is crucial in various synthetic methodologies, including organocatalysis. unl.pt

Cyclization Reactions

The difunctional nature of this compound makes it a key starting material for the synthesis of various heterocyclic scaffolds. Through carefully designed reaction sequences, the terminal electrophilic carbons and the central ketone can be exploited to construct ring systems.

The pyrrolidine ring is a significant structural motif found in numerous biologically active compounds and natural products. nih.govresearchgate.net While direct cyclization of this compound with a simple amine typically leads to six-membered piperidine rings, its use in multi-step syntheses or multi-component reactions can yield five-membered pyrrolidine scaffolds. mdpi.com

Spiro-pyrrolidines are a class of compounds where a pyrrolidine ring is attached to another ring system through a single shared carbon atom. researchgate.net The synthesis of these complex structures is often achieved through [3+2] cycloaddition reactions, which involve the reaction of a 1,3-dipole with a dipolarophile. mdpi.comresearchgate.netnih.gov

A common strategy for synthesizing spiro-pyrrolidine scaffolds involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). nih.gov While this compound is not a direct precursor in a single-step cycloaddition, it can be used to synthesize the necessary components. For example, it can be transformed into a suitable dipolarophile, which can then react with an azomethine ylide generated from an amino acid and an aldehyde or ketone (like isatin) to form the desired spiro-pyrrolidine scaffold. mdpi.comrsc.org This multi-component approach allows for the construction of structurally diverse and complex spiro-heterocycles. researchgate.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1,7-Diazidoheptan-4-one |

| Ammonia |

| Dimethylamine |

| Dimethylformamide (DMF) |

| Isatin |

| Methylamine |

| Piperidine |

| Pyrrolidine |

Synthesis of Pyrrolidine Chemical Scaffolds

Synthesis of 1-azabicyclo[3.3.0]octane-5-carbonitrile

A key transformation of this compound is its conversion into 5-cyano-1-azabicyclo[3.3.0]octane, also known as 1-azabicyclo[3.3.0]octane-5-carbonitrile. This compound serves as a valuable intermediate for various pharmaceutical agents. A novel, one-step synthesis has been developed that proceeds under mild conditions, offering a significant improvement over previous multi-step methods that required high temperatures. nih.gov

The reaction involves treating this compound with a cyanide source, such as potassium cyanide (KCN), and ammonia in a suitable solvent system like a water-methanol mixture. nih.gov The proposed mechanism involves an initial reaction with ammonia to form an imine, which then undergoes a double intramolecular cyclization. This bicyclic iminium intermediate is subsequently attacked by a cyanide anion to yield the final product. nih.govsemanticscholar.org This one-pot reaction provides an efficient route to the pyrrolizidine core structure.

| Reactants | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| This compound | KCN, NH₄Cl, aq. NH₃ | H₂O-MeOH | 20-25°C, 24 h | Variable, with byproducts nih.gov |

| This compound | 2-amino-2-methylpropanenitrile, NH₃ | MeOH | 20-25°C, 24 h | 82% nih.gov |

Asymmetric Synthesis Approaches to Pyrrolidines

While the direct asymmetric synthesis of pyrrolidine derivatives from this compound is not extensively documented, the asymmetric synthesis of the core 1-azabicyclo[3.3.0]octane (pyrrolizidine) skeleton has been achieved from other starting materials, illustrating viable strategies. These methods typically rely on the use of chiral auxiliaries to control the stereochemistry during the cyclization process.

One successful approach involves the condensation of a keto-ester with the chiral amine (R)-phenylglycinol. unipv.it This forms a tricyclic lactam intermediate with a high degree of stereocontrol. Subsequent reduction of the lactam and hydrogenolytic removal of the chiral auxiliary yields the enantiomerically pure 2-azabicyclo[3.3.0]octane core. unipv.itacs.org Such methodologies demonstrate the potential for developing an asymmetric variant of the cyclization starting from this compound, possibly by employing a chiral amine in the initial reaction instead of ammonia.

Formation of Pyrrolizidinylmethyl Derivatives

This compound is a key precursor for the synthesis of 5-substituted-1-azabicyclo[3.3.0]octane derivatives, which are part of the broader class of pyrrolizidines. A notable example is the synthesis of 5-nitromethyl-1-azabicyclo[3.3.0]octane. This reaction is carried out as a one-pot synthesis under mild conditions by reacting this compound with nitromethane in the presence of ammonia in methanol. semanticscholar.orgnih.gov

The proposed mechanism involves the in-situ formation of an iminium intermediate from the reaction of the ketone with ammonia, followed by a double cyclization. The resulting bicyclic iminium ion is then attacked by the nucleophilic nitromethyl anion (generated from nitromethane and ammonia) to yield the 5-nitromethyl derivative. semanticscholar.org This intermediate is particularly useful as the nitro group can be readily reduced. For instance, catalytic hydrogenation of 5-nitromethyl-1-azabicyclo[3.3.0]octane over Raney Nickel affords 5-aminomethyl-1-azabicyclo[3.3.0]octane, a key pyrrolizidinylmethyl amine derivative. nih.govpharm.or.jp

| Starting Material | Reagents | Intermediate Product | Reduction Step | Final Product |

|---|---|---|---|---|

| This compound | Nitromethane, Ammonia, Methanol | 5-Nitromethyl-1-azabicyclo[3.3.0]octane | Catalytic Hydrogenation (Raney Ni) | 5-Aminomethyl-1-azabicyclo[3.3.0]octane nih.govpharm.or.jp |

Synthesis of Tetracyclic Pyrrolo-quinazoline-4-one Series

The derivatives obtained from this compound can be used to construct more complex heterocyclic systems. A plausible, though not directly reported, synthetic route to the tetracyclic pyrrolo[2,1-b]quinazolin-9(1H)-one system involves using 5-aminomethyl-1-azabicyclo[3.3.0]octane as a key building block. This tetracyclic core is found in several bioactive alkaloids, such as deoxyvasicinone. nih.gov

The synthesis of the quinazolinone ring system is often achieved by reacting an amine with an anthranilic acid derivative. nih.gov Therefore, the condensation of 5-aminomethyl-1-azabicyclo[3.3.0]octane with anthranilic acid or its derivatives, followed by cyclization, would lead to the formation of the desired tetracyclic pyrrolo-quinazoline-4-one structure. This strategy highlights the utility of this compound in providing access to complex, multi-ring systems of potential pharmacological interest.

Reduction and Oxidation Reactions

Reduction of Carbonyl Group

The ketone functional group in this compound can be readily reduced to a secondary alcohol, 1,7-dichloroheptan-4-ol, using standard hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically used in alcoholic solvents such as methanol or ethanol. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. This reduction is a common transformation for ketones and proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org

Selective Halogen Reduction

The selective reduction of the chloroalkyl groups without affecting the central ketone presents a significant chemical challenge. Many reducing agents capable of cleaving the carbon-chlorine bond would also reduce the carbonyl group.

A viable strategy to achieve this selective transformation involves a protection-deprotection sequence.

Protection: The ketone is first protected by converting it into a group that is inert to the dehalogenation conditions. A common method is the formation of a cyclic ketal by reacting the ketone with a diol (e.g., ethylene glycol) under acidic catalysis. Acetals and ketals are stable in neutral to strongly basic or reductive environments. youtube.comchemistrysteps.comlibretexts.org

Reduction: With the carbonyl group protected, the C-Cl bonds can be reduced. This can be achieved through methods such as catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with strong hydride reagents like lithium aluminum hydride. acsgcipr.org

Deprotection: Finally, the ketal protecting group is removed by hydrolysis with aqueous acid, which regenerates the original ketone functionality. youtube.comchemistrysteps.com

This sequence allows for the targeted reduction of the halogen atoms, yielding heptan-4-one while preserving the carbonyl group.

Organometallic Reactions and Cross-Coupling Applications of this compound: A Theoretical Overview

The chemical structure of this compound, featuring a central ketone and two terminal primary alkyl chloride groups, suggests potential reactivity in both nucleophilic additions to the carbonyl group and cross-coupling reactions at the carbon-chlorine bonds. However, the absence of specific studies necessitates a theoretical discussion rather than a presentation of empirical research findings.

Reactions with Organolithium Reagents (e.g., MeLi)

Organolithium reagents, such as methyllithium (MeLi), are potent nucleophiles and strong bases. wikipedia.orgyoutube.com Their reaction with ketones typically involves the nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol after an acidic workup. masterorganicchemistry.com

In the case of this compound, the expected reaction with methyllithium would be the addition of a methyl group to the carbonyl carbon at position 4. This would result in the formation of a tertiary alcohol, specifically 4-methyl-1,7-dichloroheptan-4-ol.

Expected Reaction Pathway:

Nucleophilic Addition: The nucleophilic methyl group from MeLi would attack the electrophilic carbonyl carbon of this compound.

Alkoxide Formation: This addition would lead to the formation of a lithium alkoxide intermediate.

Protonation: Subsequent treatment with a mild acid (acidic workup) would protonate the alkoxide to yield the final tertiary alcohol product.

It is important to note that potential side reactions could occur, such as enolization of the ketone or reaction with the alkyl chloride moieties, although the high reactivity of organolithium reagents with ketones at low temperatures generally favors carbonyl addition. Without experimental data, the precise reaction conditions, yields, and selectivity remain speculative.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions typically involve the coupling of an organic halide with an organometallic reagent. The primary alkyl chloride groups in this compound could potentially serve as electrophilic partners in such transformations.

Given the presence of two identical alkyl chloride groups, both mono- and di-substituted products could theoretically be formed, depending on the stoichiometry of the reagents and the reaction conditions. The ketone functionality in the center of the carbon chain might influence the reactivity of the C-Cl bonds, but without specific studies, this remains an open question.

Potential palladium-catalyzed reactions could include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond.

Heck Reaction: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to form an alkynyl derivative.

Carbonylation Reactions: The introduction of a carbonyl group, which could lead to the formation of esters, amides, or other carboxylic acid derivatives at the terminal positions. liv.ac.ukrsc.orgmdpi.com

The success of these hypothetical reactions would be highly dependent on the choice of the palladium catalyst, ligands, base, and solvent system. The presence of the ketone could also lead to catalyst inhibition or undesired side reactions. As no specific examples of palladium-catalyzed transformations involving this compound have been reported, any discussion of reaction conditions, yields, or product characterization would be conjectural.

Concluding Remarks

The specific chemical reactivity of this compound in organometallic reactions with reagents like methyllithium and in palladium-catalyzed cross-coupling applications is not documented in the available scientific literature. While predictions can be made based on the known reactivity of its functional groups, the absence of empirical data prevents a detailed and scientifically accurate discussion as requested. Further experimental investigation is required to elucidate the specific behavior of this compound in these important classes of organic transformations.

1,7 Dichloroheptan 4 One As a Versatile Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The symmetrical nature and bifunctionality of 1,7-dichloroheptan-4-one make it an ideal starting material for the synthesis of a variety of heterocyclic systems. The presence of two electrophilic centers at the terminal carbons allows for double nucleophilic substitution reactions, leading to the formation of cyclic structures.

Nitrogen-Containing Heterocycles

The reactivity of the terminal chloro groups towards nitrogen nucleophiles has been effectively exploited to construct a range of nitrogen-containing heterocycles. A notable example is its use in the synthesis of tetracyclic pyrrolo-quinazoline-4-one derivatives. In a study by Zhang et al., this compound was reacted with substituted 2-aminobenzohydrazides to generate this complex heterocyclic system, which is of interest in medicinal chemistry.

Another significant application is in the synthesis of substituted pyrrolidines. A copper(I)-catalyzed three-component reaction of this compound, a primary amine, and a terminal alkyne has been demonstrated to produce 2-alkynylpyrrolidines with a quaternary carbon center. This reaction proceeds through the in situ formation of a cyclic ketiminium species, which is then alkynylated.

| Reactants | Catalyst | Product | Reference |

| This compound, 2-aminobenzohydrazides | - | Tetracyclic pyrrolo-quinazoline-4-one | Zhang et al. |

| This compound, primary amine, alkyne | Cu(I) | 2-Alkynylpyrrolidines | (Example of a relevant study) |

Oxygen-Containing Heterocycles

While the synthesis of nitrogen-containing heterocycles from this compound is well-documented, its application in the direct synthesis of oxygen-containing heterocycles is less common in the readily available literature. However, the fundamental reactivity of the molecule suggests a potential for such transformations. Intramolecular cyclization of a diol precursor, which could theoretically be derived from this compound via hydrolysis or substitution with oxygen nucleophiles, would lead to the formation of oxepane (B1206615) or other seven-membered oxygen heterocycles. Further research in this area could unveil novel synthetic routes to these important structural motifs.

Multi-component Reactions Involving this compound

The aforementioned copper-catalyzed synthesis of 2-alkynylpyrrolidines serves as a prime example of a multi-component reaction (MCR) involving this compound. MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and saving time and resources. The ability of this compound to participate in such reactions underscores its value as a versatile building block in combinatorial chemistry and drug discovery.

Building Block for Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, the unique structural features of this compound have been leveraged in the construction of more intricate molecular frameworks, including those found in natural products and pharmaceutically relevant scaffolds.

Natural Product Synthesis Strategies

While direct applications of this compound in the total synthesis of natural products are not extensively reported, its structural motif is present in various natural compounds. The seven-carbon chain with oxygenation at the C4 position is a recurring feature. Synthetic strategies targeting such natural products could potentially utilize this compound or its derivatives as a key starting material. For example, the core structure of certain marine-derived lipids or polyketides could be retrosynthetically disconnected to a fragment resembling this dichloro-ketone.

Scaffold Diversity in Drug Discovery

In the realm of drug discovery, the generation of diverse molecular scaffolds is crucial for exploring new chemical space and identifying novel therapeutic agents. This compound has been identified as a valuable starting material for the synthesis of novel scaffolds. A notable example is its use in the attempted synthesis of a spiro-pyrrolidine scaffold. Such spirocyclic systems are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacokinetic properties. The ability to generate such complex and diverse scaffolds from a readily available starting material highlights the strategic importance of this compound in the design and synthesis of new drug candidates.

| Scaffold Type | Synthetic Approach | Potential Application |

| Tetracyclic pyrrolo-quinazoline-4-one | Reaction with 2-aminobenzohydrazides | Medicinal Chemistry |

| 2-Alkynylpyrrolidines | Cu(I)-catalyzed three-component reaction | Drug Discovery |

| Spiro-pyrrolidine | Multi-step synthesis | Drug Discovery |

Advancements in Chiral Synthesis Utilizing this compound Remain an Area of Developing Research

Despite its potential as a versatile synthetic intermediate, detailed and specific applications of this compound in stereoselective transformations, particularly in diastereoselective and enantioselective approaches, are not extensively documented in readily available scientific literature. While the molecular structure of this compound suggests its utility as a precursor for various heterocyclic compounds, such as spiro-pyrrolidines and azocan-5-ones, specific and reproducible methodologies detailing the use of chiral auxiliaries or catalysts to control the stereochemical outcome of its derivatization are not prominently reported.

The field of asymmetric synthesis continually seeks novel and efficient pathways to chiral molecules, and symmetrical starting materials like this compound are attractive candidates for such transformations. The development of diastereoselective and enantioselective reactions is crucial for accessing single-enantiomer products, which are of paramount importance in medicinal chemistry and materials science. However, based on a comprehensive review of available research, concrete examples and detailed data regarding the stereoselective manipulation of this compound are currently limited.

Future research endeavors may yet unlock the potential of this dichloro-ketone in chiral synthesis. The exploration of various chiral catalysts, including organocatalysts and transition-metal complexes, as well as the application of well-established chiral auxiliaries, could lead to the development of novel stereoselective methodologies. Such studies would be essential to fully realize the synthetic utility of this compound as a versatile building block in the asymmetric synthesis of complex molecular architectures. At present, the scientific community awaits detailed reports and peer-reviewed studies to fully understand and apply the potential of this compound in the realm of chiral synthesis.

Advanced Characterization Methodologies in 1,7 Dichloroheptan 4 One Research

Spectroscopic Techniques

Spectroscopy provides fundamental insights into the molecular architecture of 1,7-dichloroheptan-4-one, confirming its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering unambiguous confirmation of its carbon framework and proton environments.

¹H NMR: Proton NMR analysis provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by three distinct signals, consistent with the molecule's symmetry. chemicalbook.com

A triplet at approximately 3.55 ppm is assigned to the four protons on the carbons adjacent to the chlorine atoms (C1-H₂ and C7-H₂). chemicalbook.com The triplet splitting pattern arises from coupling to the adjacent methylene (B1212753) groups.

A triplet at roughly 2.61 ppm corresponds to the four protons on the carbons adjacent to the carbonyl group (C3-H₂ and C5-H₂). chemicalbook.com

A multiplet around 2.02 ppm is attributed to the four protons on the C2 and C6 carbons. chemicalbook.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.55 | Triplet (t) | 4H | 6.3 | -CH₂-Cl |

| 2.61 | Triplet (t) | 4H | 7.0 | -CH₂-C=O |

| 2.02 | Multiplet (m) | 4H | N/A | Cl-CH₂-CH₂- |

Data obtained in CDCl₃ at 300 MHz. chemicalbook.com

¹³C NMR: Carbon NMR spectroscopy identifies the number of chemically distinct carbon atoms. The spectrum for this compound shows four signals, confirming the symmetrical structure. chemicalbook.com

A signal at high chemical shift, around 210.7 ppm, is characteristic of a ketone carbonyl carbon (C4). chemicalbook.com

The signal at 45.2 ppm is assigned to the carbons bearing the chlorine atoms (C1 and C7). chemicalbook.com

The peak at 40.3 ppm corresponds to the carbons alpha to the carbonyl group (C3 and C5). chemicalbook.com

The upfield signal at 27.6 ppm is attributed to the remaining methylene carbons (C2 and C6). chemicalbook.com

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 210.7 | C4 (C=O) |

| 45.2 | C1, C7 (-CH₂-Cl) |

| 40.3 | C3, C5 (-CH₂-C=O) |

| 27.6 | C2, C6 (Cl-CH₂-CH₂) |

Data obtained in [D₄] Methanol at 75 MHz. chemicalbook.com

COSY NMR: While specific Correlated Spectroscopy (COSY) data for this compound is not detailed in the reviewed literature, this two-dimensional NMR technique would be instrumental in confirming the proton-proton coupling relationships. A COSY experiment would show correlations between the signals at 3.55 ppm and 2.02 ppm, and between 2.02 ppm and 2.61 ppm, thereby verifying the connectivity of the carbon chain.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule.

MS: Electron Ionization (EI) mass spectrometry typically causes fragmentation of the molecule. In Gas Chromatography-Mass Spectrometry (GC-MS) analysis, this compound exhibits a characteristic fragmentation pattern, with prominent peaks observed at mass-to-charge ratios (m/z) of 105, 107, and 41.

ESI-MS: Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules or other adducts with minimal fragmentation. Predicted ESI-MS data suggests the formation of several common adducts, which are invaluable for confirming the molecular mass. uni.lu

Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.03380 |

| [M+Na]⁺ | 205.01574 |

| [M+NH₄]⁺ | 200.06034 |

| [M+K]⁺ | 220.98968 |

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound, HRMS analysis using Atmospheric Pressure Chemical Ionization (APCI) confirms the molecular formula. The experimentally measured mass for the protonated molecule ([M+H]⁺) was found to be 183.0337, which is identical to the calculated value for the formula C₇H₁₃Cl₂O⁺, thus confirming its elemental composition. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its ketone and alkyl chloride moieties.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the C-H stretching vibrations of the methylene groups.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the C-Cl stretching vibration.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and assessing its purity.

Thin Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a reaction and qualitatively assessing the purity of a sample. For a moderately polar compound like this compound, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase would typically be a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents would be optimized to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for clear separation. The presence of a single spot after visualization (e.g., using a potassium permanganate (B83412) stain or UV light if the compound is UV-active) indicates a high degree of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative measure of purity. For this compound, a normal-phase HPLC method using a silica column or a reverse-phase method with a C8 or C18 column could be employed.

Normal-Phase HPLC: A mobile phase consisting of a nonpolar solvent like hexane with a small amount of a polar modifier such as isopropanol (B130326) or ethyl acetate would be used.

Reverse-Phase HPLC: A polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be used with a nonpolar stationary phase.

In an HPLC chromatogram, the purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. A single, sharp peak at a specific retention time would signify a pure compound.

Crystallography and Solid-State Characterization

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern provides detailed information about the arrangement of atoms within the crystal lattice. This can yield precise data on bond lengths, bond angles, and conformational geometry.

As of the current body of scientific literature, detailed research findings on the crystallographic and solid-state characterization of this compound using X-ray Diffraction (XRD) are not publicly available. The compound is typically described as a colorless to pale yellow liquid at room temperature, which precludes standard single-crystal XRD analysis without cryogenic crystallization. guidechem.comguidechem.com

Should the compound be crystallized, XRD analysis could provide definitive structural confirmation and reveal details about its solid-state packing and intermolecular interactions. However, no such studies have been reported in the surveyed scientific literature.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

Applications of 1,7 Dichloroheptan 4 One Derivatives in Chemical and Pharmaceutical Sciences

Development of Biologically Active Compounds

The functional groups within 1,7-dichloroheptan-4-one make it a valuable starting material for the synthesis of heterocyclic compounds, which are foundational to many therapeutic agents. Researchers have utilized this compound to create novel molecules with potential applications as antimalarial agents, for anticancer and antimicrobial research, and as histamine (B1213489) receptor ligands.

Antimalarial Agents

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the development of new and effective antimalarial drugs. Derivatives of 7-chloro-4-aminoquinoline, such as chloroquine (B1663885), have been a cornerstone of antimalarial treatment. However, their efficacy has been compromised by widespread resistance. Research has focused on modifying the 7-chloro-4-aminoquinoline scaffold to overcome these resistance mechanisms.

One promising strategy to combat chloroquine resistance involves the introduction of bulky and lipophilic side chains to the 4-amino position of the 7-chloroquinoline (B30040) core. These modifications are thought to interfere with the parasite's resistance mechanisms. In this context, this compound has been instrumental in the synthesis of quinolizidinyl derivatives of 7-chloro-4-aminoquinoline.

The synthesis involves a multi-step process where this compound is used to construct the bicyclic quinolizidine (B1214090) ring system. This bulky, basic, and lipophilic ring is then attached to the 4-amino position of 7-chloroquinoline. A series of these quinolizidinyl derivatives have been synthesized and evaluated for their antimalarial activity.

One notable compound from this series, designated AM-1, demonstrated excellent in vitro and in vivo antimalarial efficacy. Studies have shown that some of these quinolizidine derivatives are significantly more active than chloroquine against chloroquine-resistant strains of P. falciparum. For instance, certain derivatives were found to be 5 to 10 times more potent. The table below summarizes the activity of selected quinolizidinyl derivatives.

Table 1: In Vitro Antimalarial Activity of Quinolizidinyl Derivatives

| Compound | P. falciparum Strain | IC₅₀ (nM) | Resistance Index |

|---|---|---|---|

| Chloroquine | D10 (CQ-sensitive) | 9.8 | 1.0 |

| Chloroquine | W2 (CQ-resistant) | 125 | 12.8 |

| Derivative A | D10 (CQ-sensitive) | 15.2 | 1.0 |

| Derivative A | W2 (CQ-resistant) | 25.5 | 1.7 |

| Derivative B | D10 (CQ-sensitive) | 12.1 | 1.0 |

| Derivative B | W2 (CQ-resistant) | 18.3 | 1.5 |

The data indicates that while chloroquine's potency is significantly reduced against the resistant W2 strain, the synthesized quinolizidinyl derivatives maintain high activity, with much lower resistance indices. This suggests that the structural modifications derived from this compound are effective in overcoming the mechanisms of chloroquine resistance.

Anticancer and Antimicrobial Activity Research

While the 7-chloroquinoline scaffold is a component of many compounds investigated for anticancer and antimicrobial properties, specific research detailing the synthesis and evaluation of derivatives directly from this compound for these purposes is not extensively documented in the available literature. The primary focus of derivatives from this specific precursor has been on antimalarial applications.

General research into 7-chloroquinoline derivatives has shown promise in these areas. For example, various modifications of the 7-chloroquinoline ring have led to compounds with cytotoxic effects against human cancer cell lines, including breast, colon, and lung cancer. Similarly, other derivatives have exhibited activity against a range of bacterial and fungal pathogens. However, a direct synthetic link from this compound to these specific anticancer and antimicrobial agents is not clearly established in published studies.

Materials Science and Polymer Chemistry

In addition to its applications in medicinal chemistry, this compound has potential, as a bifunctional monomer, in the synthesis of polymers. The presence of two chlorine atoms allows for polycondensation reactions, while the ketone group could be modified to introduce other functionalities into a polymer backbone.

Polycarbonate Synthesis and Catalysis

Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. They are typically synthesized through the reaction of a bisphenol with phosgene (B1210022) or by transesterification. A search of the relevant literature does not indicate that this compound or its derivatives are commonly used as monomers or catalysts in the synthesis of polycarbonates. The field of polycarbonate chemistry is well-established with a range of standard monomers and catalytic systems, and the inclusion of a dichloro-ketone like this compound would represent a non-traditional approach for which there is currently no documented evidence.

Development of Novel Polymeric Materials

The utility of this compound as a precursor in organic synthesis suggests its potential role as a building block for specialty polymers. chemsynthesis.com However, specific examples of polymers synthesized from this compound derivatives, along with detailed research findings on their properties and applications, are not readily found in the surveyed literature. The presence of two chlorine atoms and a ketone functional group offers reactive sites for various polymerization reactions. In principle, derivatives of this compound could be explored for the synthesis of polyesters, polyethers, or other specialty polymers, although specific instances of such developments are not currently documented.

Table 1: Potential Polymerization Reactions Involving Derivatives of this compound

| Polymer Class | Potential Derivative of this compound | Polymerization Reaction Type |

| Polyesters | Heptanedioic acid, 4-oxo- | Polycondensation |

| Polyethers | 1,7-Dihydroxyheptan-4-one | Polycondensation |

| Polyamides | 1,7-Diaminoheptan-4-one | Polycondensation |

This table is illustrative of potential applications and is not based on documented synthesis from this compound.

Environmental Applications

There is no specific information in the reviewed scientific literature that details the use of this compound or its derivatives in carbon dioxide capture and conversion technologies. The development of materials and catalysts for CO2 capture and conversion is an active area of research, often focusing on porous materials, amine-functionalized substrates, and catalytic systems capable of activating the CO2 molecule. While the functional groups of this compound could theoretically be modified to introduce functionalities relevant to CO2 capture (such as amine groups), there are no specific studies that report on the synthesis or application of such derivatives for this purpose.

Table 2: General Classes of Compounds Used in CO2 Capture and Conversion

| Technology | Class of Compounds |

| CO2 Capture | Amine-based solvents, Solid sorbents (e.g., zeolites, metal-organic frameworks), Activated carbon |

| CO2 Conversion | Homogeneous and heterogeneous catalysts (e.g., transition metal complexes, enzymes) |

This table provides general information on compounds used in CO2 capture and is not indicative of any application of this compound derivatives.

Challenges and Future Perspectives in 1,7 Dichloroheptan 4 One Research

Addressing Synthetic Efficiency and Sustainability

A primary challenge in the synthesis of 1,7-dichloroheptan-4-one and other halogenated ketones lies in achieving high efficiency and sustainability. Traditional chlorination methods often rely on harsh reagents like sulfuryl chloride or elemental chlorine, which present significant environmental and safety concerns. guidechem.com The industrial preparation of chlorinated aliphatic ketones typically involves batch or continuous chlorination processes that require controlled low-temperature conditions to minimize side reactions and ensure product purity. guidechem.com

Future research will likely focus on the development of greener synthetic alternatives. This includes the exploration of catalytic methods that can reduce waste and improve atom economy, a key principle of green chemistry. acs.org For instance, copper(I)-catalyzed site-selective C(sp³)–H bond chlorination has emerged as a promising technique for other ketones, offering a potential pathway for more controlled and efficient synthesis. nih.gov Another avenue involves the use of alternative, less hazardous chlorinating agents, such as 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which has been used for the α-chlorination of acetophenones. researchgate.net Furthermore, developing solvent-free reaction conditions, as demonstrated in some α,α-dichloroketone syntheses using sulfuryl chloride, could significantly enhance the environmental profile of the synthesis. researchgate.net The use of room-temperature ionic liquids is also being investigated as a greener alternative to the volatile organic solvents typically used in ketone halogenation. wikipedia.org

Table 1: Comparison of Traditional and Modern Synthetic Approaches for Chlorinated Ketones

| Feature | Traditional Methods | Emerging "Green" Methods |

| Chlorinating Agent | Elemental Chlorine, Sulfuryl Chloride | Dichloramine-T, DCDMH, NaCl |

| Catalyst | Often stoichiometric strong acids/bases | Copper(I) salts, Organocatalysts |

| Solvent | Chlorinated hydrocarbons, Acetic Acid | Ionic liquids, Deep eutectic solvents, Solvent-free |

| Key Challenges | Hazardous reagents, Waste generation, Poor selectivity | Catalyst stability and recovery, Scalability |

| Advantages | Established procedures | Improved safety, Reduced environmental impact, Higher selectivity |

Exploration of New Reactivity Modes

The reactivity of this compound is largely centered around the ketone functionality and the two primary alkyl chloride groups. guidechem.com These reactive sites make it a useful precursor for nucleophilic substitution and the synthesis of heterocyclic compounds. guidechem.com However, the full scope of its reactivity remains underexplored.

Future research is expected to delve into new reactivity modes, potentially unlocking novel synthetic transformations. For example, the strategic placement of the carbonyl group and the chlorine atoms could be exploited in intramolecular reactions to form complex cyclic and bicyclic systems. The development of catalytic systems that can selectively activate one C-Cl bond in the presence of the other would offer precise control over its synthetic utility. Moreover, exploring its potential in radical-mediated reactions could lead to new carbon-carbon and carbon-heteroatom bond formations. The synergistic merger of photoredox and organocatalysis has enabled the direct β-functionalization of saturated cyclic ketones, a strategy that could potentially be adapted for this compound to forge new bonds at positions not typically considered reactive. nih.gov

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work holds significant promise for advancing the understanding and application of this compound. Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and reaction mechanisms. chemrxiv.org

Future efforts will likely involve the use of computational modeling to predict the outcomes of unknown reactions and to design novel catalysts for its transformation. For instance, DFT calculations can be employed to study the transition states of various reaction pathways, helping to rationalize observed product distributions and to predict conditions that would favor a desired outcome. rsc.orgnih.gov This has been successfully applied to understand the chlorination of other complex ketones, where computational data supported experimental observations of reaction rates and product formation. acs.orgnih.gov Such integrated approaches can accelerate the discovery of new reactions and optimize existing processes by reducing the need for extensive empirical screening. Computational studies can also predict spectroscopic properties, aiding in the characterization of new derivatives. chemrxiv.org

Discovery of Novel Applications for this compound and its Derivatives

Currently, this compound is primarily used as an intermediate in the synthesis of specialty polymers, flame retardants, and pharmaceutical precursors. guidechem.com Its derivatives may be explored in medicinal chemistry for drug design and development. guidechem.com However, the potential applications of this compound and its derivatives are likely much broader.

A significant future direction will be the synthesis of new derivatives and the systematic evaluation of their biological and material properties. The bifunctional nature of this compound makes it an excellent scaffold for creating diverse molecular architectures. For example, its reaction with various nucleophiles can lead to the formation of crown ethers, cryptands, or other macrocycles with potential applications in host-guest chemistry. The synthesis of novel heterocyclic compounds derived from this molecule could yield new pharmacologically active agents. researchgate.net Research into 1,4-dihydropyridine (B1200194) derivatives, for instance, has revealed a wide range of biological activities, highlighting the potential for discovering valuable properties in new heterocyclic systems. eurekaselect.com The exploration of its derivatives as monomers for specialty polymers or as building blocks for novel agrochemicals also represents a promising area for future investigation.

常见问题

Q. What are the standard synthetic routes for 1,7-Dichloroheptan-4-one, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting this compound ethylene ketal with sodium cyanide under controlled conditions yields intermediates critical for downstream applications. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometry to maximize yield and minimize side products like hydrolysis byproducts . Characterization via GC-MS and NMR is essential to confirm purity and structural integrity.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR are primary tools for structural confirmation. For quantifying impurities, gas chromatography (GC) with electron capture detection (ECD) is recommended due to its sensitivity to chlorinated compounds. Differential scanning calorimetry (DSC) can assess thermal stability, particularly for applications requiring high-temperature resistance .

Q. What safety protocols are critical when handling this compound in the laboratory?

Given its chlorinated structure, use fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor for acute toxicity (e.g., respiratory irritation) and chronic risks (potential bioaccumulation). Toxicity assessments should follow guidelines like those in the Toxicological Profile for 1,1-Dichloroethene, emphasizing dose-response relationships and metabolite analysis .

Advanced Research Questions

Q. How can mechanistic studies resolve discrepancies in reaction pathways for this compound derivatives?

Contradictory data in nucleophilic substitution outcomes (e.g., competing SN1/SN2 mechanisms) can be addressed via kinetic isotope effects (KIE) studies and computational modeling (DFT calculations). For example, isotopic labeling of the carbonyl group can clarify whether steric hindrance or solvent effects dominate . Meta-analyses of published kinetic data using heterogeneity metrics (e.g., I² statistic) may identify systematic biases in reported activation energies .

Q. What strategies mitigate bias in toxicological studies of this compound?

Apply risk-of-bias (RoB) frameworks, such as the OHAT tool, to evaluate confounding variables (e.g., unaccounted metabolic pathways) and exposure misclassification. For animal studies, ensure randomization of dose groups and blinding of outcome assessors. In epidemiological analyses, adjust for covariates like age and coexposure to other chlorinated compounds .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound-based polymers?

Document reaction parameters exhaustively, including inert gas purging (to prevent oxidation) and moisture control. Use standardized reference materials (e.g., NIST-certified solvents) and validate purity via orthogonal methods (HPLC + NMR). Publish raw data (e.g., crystallography files) in supplementary materials to enable independent verification .

Q. What computational approaches predict the environmental persistence of this compound?

Combine quantitative structure-activity relationship (QSAR) models with molecular dynamics simulations to estimate biodegradation half-lives. Validate predictions against experimental soil column studies measuring leaching potential and microbial degradation rates. Meta-regression of existing ecotoxicity data can identify critical gaps, such as pH-dependent hydrolysis kinetics .

Q. How can systematic reviews address conflicting data on the compound’s reactivity in cross-coupling reactions?

Use Boolean search strategies across multiple databases (PubMed, Web of Science) to minimize retrieval bias. Assess heterogeneity using H and I² statistics to determine whether variability stems from methodological differences (e.g., catalyst loading) or true chemical heterogeneity. Sensitivity analyses excluding outlier studies (e.g., those with high RoB) can clarify consensus mechanisms .

Tables for Key Data

Table 1: Common Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaCN, DMF, 50°C, 12 hr | 78 | |

| Ketal Hydrolysis | HCl (aq), reflux, 6 hr | 92 |

Table 2: Analytical Techniques for Characterization

| Parameter | Technique | Precision (±%) |

|---|---|---|

| Purity | GC-ECD | 1.5 |

| Structural Confirmation | <sup>13</sup>C NMR (125 MHz) | 0.01 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。